![molecular formula C25H24 B12542787 1,7,7-Triphenylbicyclo[2.2.1]heptane CAS No. 656259-92-6](/img/structure/B12542787.png)
1,7,7-Triphenylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-Triphenylbicyclo[221]heptane is a unique organic compound characterized by its bicyclic structure with three phenyl groups attached
Méthodes De Préparation
The synthesis of 1,7,7-Triphenylbicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The phenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1,7,7-Triphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.
Applications De Recherche Scientifique
1,7,7-Triphenylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and stereochemistry due to its rigid bicyclic structure.
Biology: Researchers explore its potential as a scaffold for designing biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It serves as a precursor in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functionalizability.
Mécanisme D'action
The mechanism by which 1,7,7-Triphenylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1,7,7-Triphenylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptane: This compound, also known as camphane, has three methyl groups instead of phenyl groups. It is used in the synthesis of fragrances and pharmaceuticals.
1,7,7-Tribromobicyclo[2.2.1]heptane: This brominated derivative is used in organic synthesis as a reagent for introducing bromine atoms into other molecules.
The uniqueness of 1,7,7-Triphenylbicyclo[22
Propriétés
Numéro CAS |
656259-92-6 |
|---|---|
Formule moléculaire |
C25H24 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
1,7,7-triphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C25H24/c1-4-10-20(11-5-1)24-18-16-23(17-19-24)25(24,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Clé InChI |
RZQVEYDHPQDDOB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


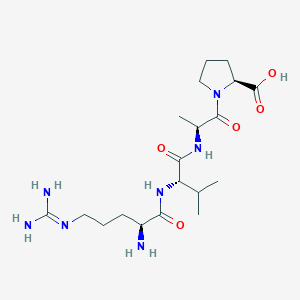
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)

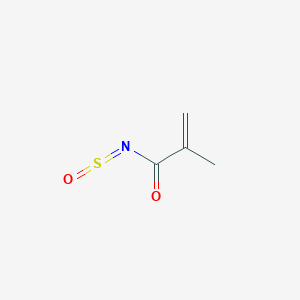
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
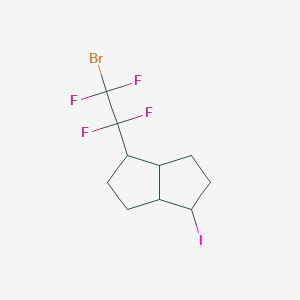
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
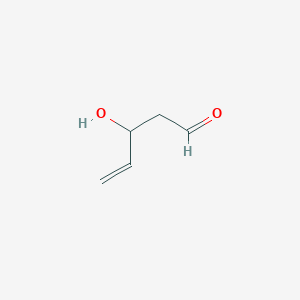

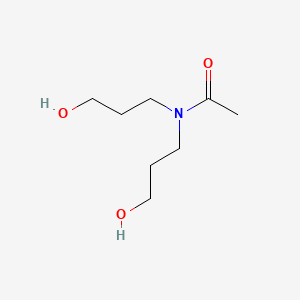
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)

![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
